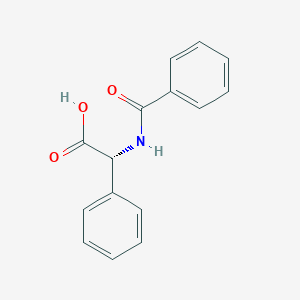

(R)-2-Benzamido-2-phenylacetic acid

Vue d'ensemble

Description

(R)-2-Benzamido-2-phenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Potential Use in Tumor Imaging

(R)-2-Benzamido-2-phenylacetic acid derivatives have been explored for their potential use in tumor imaging. A study by He et al. (2011) synthesized 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate, which showed promise as a PET imaging agent, particularly for tumor-bearing mice. This compound demonstrated satisfactory stability and high radiochemical purity, indicating potential for future pharmaceutical applications (He et al., 2011).

2. Antimicrobial and Antioxidant Activities

A new benzamide compound isolated from endophytic Streptomyces, which is structurally related to this compound, was found to have antimicrobial and antioxidant activities. This discovery by Yang et al. (2015) suggests potential applications of similar compounds in treating bacterial infections and oxidative stress-related conditions (Yang et al., 2015).

3. Synthesis of Secondary Benzamides

Deng et al. (2018) developed a novel method for synthesizing N-aryl substituted benzamides using primary amines and phenylacetic acids, including this compound. This method, involving copper(ii) acetate, provides a new route for the synthesis of secondary benzamides, which are important in pharmaceutical chemistry (Deng et al., 2018).

4. Antibacterial Activity

Karai et al. (2018) synthesized a derivative of this compound and tested it for antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicate that such compounds can be effective bactericidal agents, suggesting potential for development into new antibiotics (Karai et al., 2018).

5. Antiproliferative Activity in Cancer

Raffa et al. (2011) synthesized a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, related to this compound, and evaluated their antiproliferative activity against various cancer cell lines. The compounds showed promise as antitubulin agents, indicating potential use in cancer treatment (Raffa et al., 2011).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as ®-lipoic acid, have been found to target histone deacetylases (hdacs), including hdac1, hdac2, hdac3, hdac6, hdac8, and hdac10 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene expression regulation, cell cycle progression, and developmental events .

Mode of Action

It can be inferred from related compounds that it may act as an antioxidant . Antioxidants like ®-lipoic acid work by donating electrons to free radicals, effectively neutralizing them and preventing further damage . This interaction with its targets could lead to changes in the cellular environment, potentially affecting various biochemical pathways.

Biochemical Pathways

Based on its potential antioxidant properties, it could be involved in pathways related to oxidative stress and free radical scavenging

Pharmacokinetics

Similar compounds like ®-lipoic acid have been found to have poor aqueous solubility, leading to poor absorption and low bioavailability . This could impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially requiring specific delivery methods or formulations to improve its bioavailability.

Result of Action

If it acts similarly to ®-lipoic acid, it could have antioxidant effects, neutralizing free radicals and reducing oxidative stress . This could potentially protect cells from damage, although the specific effects would likely depend on the cellular context and the presence of other factors.

Propriétés

IUPAC Name |

(2R)-2-benzamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLFRQZDTZESK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426221 | |

| Record name | (R)-2-Benzamido-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-67-7 | |

| Record name | (R)-2-Benzamido-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzoyl-D-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

]-](/img/structure/B81546.png)

![N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid](/img/structure/B81552.png)